

Combretastatin A1 vs. Combretastatin A4 Phosphate: A Comparative Analysis of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Combretastatin A1*

Cat. No.: *B012590*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the clinical trial results and outcomes for two prominent vascular disrupting agents (VDAs): **Combretastatin A1** (CA1) and its more clinically advanced analogue, Combretastatin A4 Phosphate (CA4P), also known as fosbretabulin. This analysis is based on published clinical and preclinical data, with a focus on quantitative outcomes, experimental methodologies, and mechanisms of action.

Introduction to Combretastatin-Based Vascular Disrupting Agents

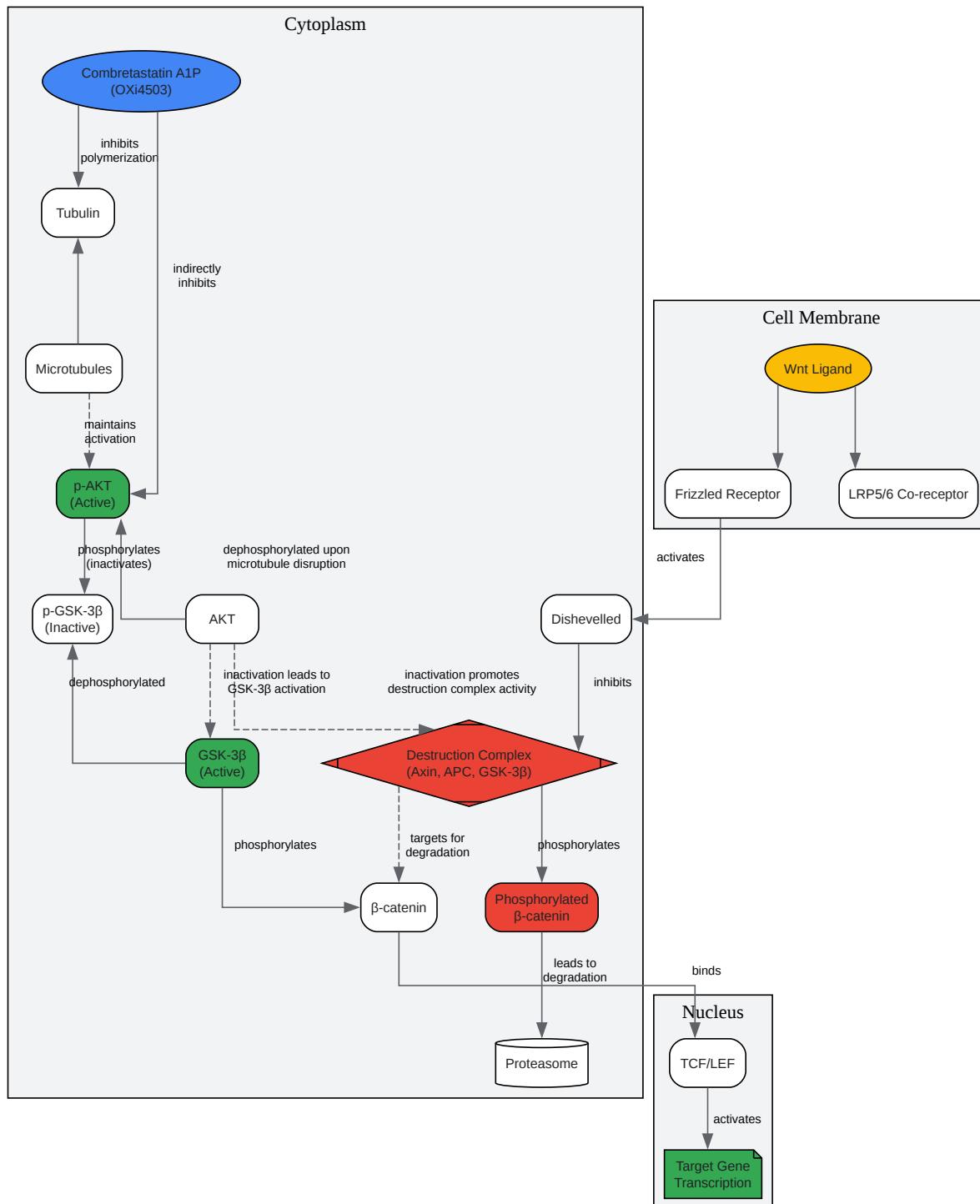
Combretastatins are a class of natural products isolated from the African bush willow tree, *Combretum caffrum*. They function as potent tubulin-binding agents, leading to the disruption of microtubule polymerization. This action preferentially affects newly formed endothelial cells in the tumor vasculature, causing a rapid shutdown of blood flow and subsequent tumor necrosis. [1][2] **Combretastatin A1** and Combretastatin A4 are two of the most active compounds in this family. Due to poor water solubility, their phosphate prodrugs, **Combretastatin A1** diphosphate (Oxi4503) and Combretastatin A4 phosphate (fosbretabulin or CA4P), were developed for clinical use.[3][4]

Mechanism of Action: Targeting Tumor Vasculature and Beyond

The primary mechanism of action for both **Combretastatin A1** and A4 is the inhibition of tubulin polymerization by binding to the colchicine-binding site on β -tubulin.[\[5\]](#) This leads to a cascade of events within the tumor microenvironment:

- Disruption of Endothelial Cell Cytoskeleton: The depolymerization of microtubules causes endothelial cells to change shape, leading to increased vascular permeability and a breakdown of the tumor's vascular network.[\[2\]](#)
- Vascular Shutdown and Necrosis: The disruption of blood vessels leads to a rapid reduction in tumor blood flow, resulting in ischemia and extensive hemorrhagic necrosis within the tumor core.[\[4\]](#)[\[6\]](#)

Recent studies have also elucidated a more nuanced mechanism for **Combretastatin A1**, involving the inhibition of the Wnt/ β -catenin signaling pathway. By inducing microtubule depolymerization, **Combretastatin A1** phosphate (CA1P) leads to the inactivation of AKT, which in turn activates Glycogen Synthase Kinase 3 β (GSK-3 β). Activated GSK-3 β then promotes the degradation of β -catenin, inhibiting the Wnt signaling pathway that is crucial for the survival of both cancer cells and tumor-associated macrophages.[\[5\]](#)[\[7\]](#)



[Click to download full resolution via product page](#)

Caption: Wnt/β-catenin signaling pathway and the intervention of **Combretastatin A1P**.

Clinical Trial Data Comparison

Combretastatin A1 Diphosphate (OXi4503)

Clinical development of OXi4503 has been more limited compared to its analogue. The available data primarily comes from a Phase 1 study in advanced solid tumors and a Phase 1b study in acute myeloid leukemia (AML).

Trial Identifier	Cancer Type	Treatment Regimen	Key Outcomes	Reference
NCT01085656	Relapsed/Refractory Acute Myeloid Leukemia (AML)	OXi4503 in combination with Cytarabine	MTD: 9.76 mg/m ² ; ORR (n=26): 19% (2 CR, 2 CRI, 1 PR); Median OS (Responders): 528 days; Median OS (Non-responders): 113 days	[8]
NCT00977210	Advanced Solid Tumors	OXi4503 monotherapy	MTD: 8.5 mg/m ² ; Recommended Phase II Dose: 11-14 mg/m ² ; Response: 1 Partial Response in ovarian cancer	[3][4]

Combretastatin A4 Phosphate (Fosbretabulin/CA4P)

Fosbretabulin has undergone more extensive clinical investigation across a variety of solid tumors, both as a monotherapy and in combination with other agents.

Trial Identifier/Name	Cancer Type	Treatment Regimen	Key Outcomes	Reference
FACT Trial (NCT00507429)	Anaplastic Thyroid Carcinoma (ATC)	Fosbretabulin monotherapy	Median OS: 4.7 months; 6-month Survival: 34%; 12-month Survival: 23%; No objective responses	[4][9]
-	Anaplastic Thyroid Carcinoma (ATC)	Fosbretabulin + Carboplatin/Pacli taxel vs. Carboplatin/Pacli taxel	Median OS: 5.2 vs. 4.0 months (p=0.22); 1-year Survival: 26% vs. 9%	[10]
FALCON Trial	Non-Small Cell Lung Cancer (NSCLC)	Fosbretabulin + Carboplatin/Pacli taxel/Bevacizum ab vs. Placebo + Carboplatin/Pacli taxel/Bevacizum ab	Response Rate: 50% vs. 32%	[11]
GOG-0186I (NCT01305213)	Recurrent Ovarian Cancer	Fosbretabulin + Bevacizumab vs. Bevacizumab alone	Median PFS: 7.6 vs. 4.8 months	[12]

Experimental Protocols

Dosing and Administration

- OXi4503 (Advanced Solid Tumors): Escalating doses from 0.06 to 15.4 mg/m² were administered as a 10-minute intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[3]
- OXi4503 (AML): The maximum tolerated dose in combination with cytarabine was determined to be 9.76 mg/m².[8]

- Fosbretabulin (ATC Monotherapy): 45 mg/m² as a 10-minute intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[4]
- Fosbretabulin (ATC Combination): 60 mg/m² on days 1, 8, and 15, followed by paclitaxel and carboplatin on day 2 of a 3-week cycle.[10]

Patient Population (Inclusion/Exclusion Criteria Highlights)

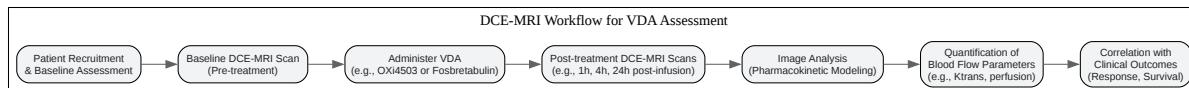
- General Inclusion: Patients with histologically confirmed advanced or metastatic solid tumors or hematological malignancies who have failed standard therapies.
- General Exclusion: Significant cardiovascular comorbidities (e.g., uncontrolled hypertension, recent myocardial infarction), active brain metastases, and concurrent antineoplastic therapies.[4][10]

Efficacy and Safety Evaluation

- Efficacy: Tumor responses were typically assessed using Response Evaluation Criteria in Solid Tumors (RECIST). For hematological malignancies, standard response criteria (e.g., Complete Remission) were used. Survival endpoints included Progression-Free Survival (PFS) and Overall Survival (OS).[4][8][12]
- Safety: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). Dose-limiting toxicities (DLTs) were determined in Phase 1 studies. Common toxicities for both agents include hypertension, tumor pain, and cardiovascular events.[3][4][10]

Experimental Workflow: Assessing Vascular Disruption

A key component in the clinical evaluation of vascular disrupting agents is the direct measurement of their effect on tumor blood flow. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a widely used non-invasive technique for this purpose.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing vascular disruption using DCE-MRI.

DCE-MRI Protocol

- Baseline Imaging: A baseline DCE-MRI scan is performed before the administration of the vascular disrupting agent to establish the initial tumor perfusion characteristics.
- Contrast Agent Administration: A gadolinium-based contrast agent is injected intravenously.
- Dynamic Image Acquisition: A series of T1-weighted images are rapidly acquired before, during, and after the contrast agent passes through the tumor.
- Post-Treatment Imaging: The DCE-MRI is repeated at various time points after the VDA infusion (e.g., 1, 4, and 24 hours) to measure changes in vascular parameters.^{[3][7]}
- Data Analysis: Pharmacokinetic models are applied to the imaging data to quantify parameters such as the volume transfer constant (Ktrans), which reflects vascular permeability and blood flow. A significant decrease in these parameters indicates a vascular shutdown effect.^{[1][13]}

Discussion and Future Perspectives

The clinical data suggest that both **Combretastatin A1** and A4 phosphates are active vascular disrupting agents. Preclinical studies have indicated that OXi4503 may be more potent than fosbretabulin, though this has not been definitively established in human trials.^{[3][14]}

Fosbretabulin has shown modest efficacy in several tumor types, particularly in combination with chemotherapy or other targeted agents.^{[10][11]} The most promising results for

fosbretabulin have been observed in highly vascularized tumors like anaplastic thyroid cancer. [4][10]

The clinical development of OXi4503 has been slower, with limited data available. The observed responses in AML and ovarian cancer are encouraging and warrant further investigation.[3][8] The unique dual mechanism of OXi4503, involving both vascular disruption and direct cytotoxicity, may offer advantages in certain cancer types.[5]

A key challenge for the clinical application of combretastatins is their cardiovascular toxicity profile, which includes hypertension and, in some cases, more severe cardiac events.[3][4] Careful patient selection and monitoring are crucial.

Future research should focus on:

- Conducting randomized trials to directly compare the efficacy and safety of OXi4503 and fosbretabulin.
- Identifying predictive biomarkers to select patients most likely to respond to VDA therapy.
- Optimizing combination strategies with chemotherapy, radiotherapy, and other targeted therapies to enhance the anti-tumor effects and overcome resistance.

In conclusion, the combretastatins represent a unique class of anti-cancer agents with a distinct mechanism of action. While fosbretabulin has a more extensive clinical history, the preclinical potency and dual mechanism of OXi4503 suggest it may hold significant therapeutic potential. Further well-designed clinical trials are needed to fully elucidate the role of these agents in the oncology treatment landscape.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Multiparametric MRI biomarkers for measuring vascular disrupting effect on cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, feasibility and preliminary efficacy of single agent combretastatin A1 diphosphate (OXi4503) in patients with relapsed or refractory acute myeloid leukemia or myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OXi4503 – Oncotelic [oncotelic.com]
- 6. Non-invasive quantification of tumor blood flow in prostate cancer using ¹⁵O-H₂O PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Preclinical Studies of Antivascular Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase 1B Clinical Study of Combretastatin A1 Diphosphate (OXi4503) and Cytarabine (ARA-C) in Combination (OXA) for Patients with Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Trials in Management of Anaplastic Thyroid Carcinoma; Progressions and Set Backs: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Randomized safety and efficacy study of fosbretabulin with paclitaxel/carboplatin against anaplastic thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Contrast agents in dynamic contrast-enhanced magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BEVACZIUMAB PLUS FOSBRETABULIN IN RECURRENT OVARIAN CANCER: OVERALL SURVIVAL AND EXPLORATORY ANALYSES OF A RANDOMIZED PHASE II NRG ONCOLOGY/GYNECOLOGIC ONCOLOGY GROUP STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dynamic contrast-enhanced MRI in clinical trials of antivascular therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Systematic Review of Phase II Targeted Therapy Clinical Trials in Anaplastic Thyroid Cancer [mdpi.com]
- To cite this document: BenchChem. [Combretastatin A1 vs. Combretastatin A4 Phosphate: A Comparative Analysis of Clinical Trial Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b012590#analysis-of-combretastatin-a1-clinical-trial-results-and-outcomes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com